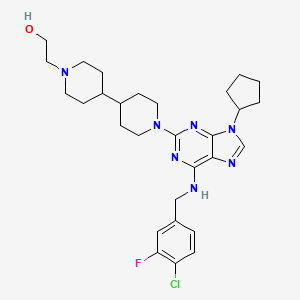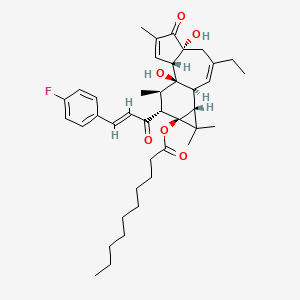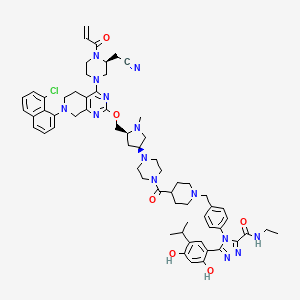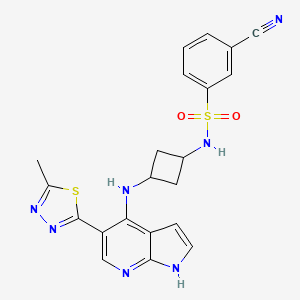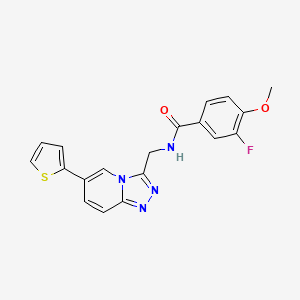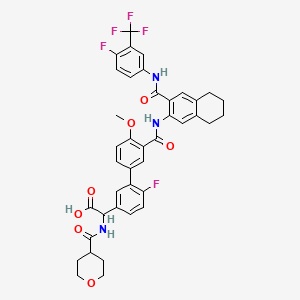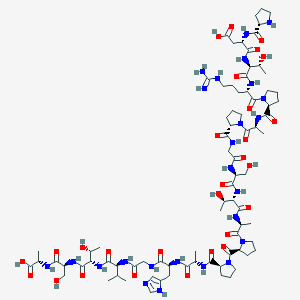
Antifungal agent 91
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal Agent 91 is a synthetic compound known for its potent antifungal properties. It is widely used in the treatment of various fungal infections, particularly those caused by Candida and Aspergillus species. This compound has gained attention due to its efficacy and relatively low toxicity compared to other antifungal agents.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 91 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antifungal activity. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the yield. Purification steps, including crystallization and chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions: Antifungal Agent 91 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen gas under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance or alter its antifungal properties.
科学的研究の応用
Antifungal Agent 91 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.
Biology: Employed in the study of fungal cell biology and the identification of molecular targets for antifungal therapy.
Medicine: Utilized in the development of new antifungal drugs and in clinical trials to evaluate its efficacy and safety.
Industry: Applied in the formulation of antifungal coatings, preservatives, and agricultural fungicides.
作用機序
Antifungal Agent 91 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This binding interferes with the synthesis of ergosterol, thereby inhibiting the growth and proliferation of fungal cells. The molecular pathways involved include the inhibition of enzymes responsible for ergosterol biosynthesis, such as lanosterol 14α-demethylase.
類似化合物との比較
Amphotericin B: A polyene antifungal that also targets ergosterol but has higher toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol synthesis but is less effective against certain resistant strains.
Caspofungin: An echinocandin that inhibits β-(1,3)-D-glucan synthesis in the fungal cell wall.
Uniqueness: Antifungal Agent 91 is unique due to its broad-spectrum activity and lower toxicity profile compared to other antifungal agents. It also exhibits a higher binding affinity for ergosterol, making it more effective in disrupting the fungal cell membrane.
特性
分子式 |
C20H18O5 |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
(2R,3R)-3,5-dihydroxy-8,8-dimethyl-2-phenyl-2,3-dihydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C20H18O5/c1-20(2)9-8-12-14(25-20)10-13(21)15-16(22)17(23)18(24-19(12)15)11-6-4-3-5-7-11/h3-10,17-18,21,23H,1-2H3/t17-,18+/m0/s1 |
InChIキー |
RNTGIBHCOMGKHU-ZWKOTPCHSA-N |
異性体SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]([C@H](C3=O)O)C4=CC=CC=C4)O)C |
正規SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(C(C3=O)O)C4=CC=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


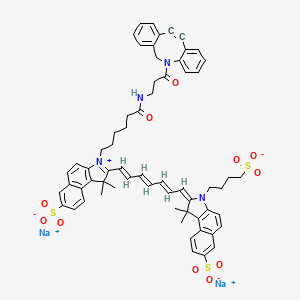
![Diethyl (3-methoxy-4-{[4-({2-methyl-7-[trans-4-(4-methylpiperazin-1-yl)cyclohexyl]-3-oxo-2,3-dihydro-1H-isoindol-4-yl}amino)-5-(trifluoromethyl)pyrimidin-2-yl]amino}benzyl)phosphonate](/img/structure/B12381006.png)

